6-amino-1,3-benzoxazol-2(3H)-one
Overview
Description
6-amino-1,3-benzoxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole ring with an amino group at the 6-position
Scientific Research Applications
6-amino-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of materials with specific optical properties, such as UV stabilizers and laser dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,3-benzoxazol-2(3H)-one typically involves the cyclization of o-aminophenol derivatives with appropriate carbonyl compounds. One common method is the reaction of o-aminophenol with urea under acidic conditions, which facilitates the formation of the benzoxazole ring.
Example Reaction:
Reactants: o-aminophenol and urea
Conditions: Acidic medium, elevated temperature
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-amino-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
Oxidation: Nitro-1,3-benzoxazol-2(3H)-one derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Halogenated benzoxazole derivatives.
Mechanism of Action
The mechanism of action of 6-amino-1,3-benzoxazol-2(3H)-one involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-amino-1,3-benzothiazol-2(3H)-one: Similar structure but contains a sulfur atom instead of oxygen.
6-amino-1,3-benzimidazol-2(3H)-one: Contains a nitrogen atom instead of oxygen in the ring.
Uniqueness
6-amino-1,3-benzoxazol-2(3H)-one is unique due to its specific electronic and steric properties conferred by the oxygen atom in the benzoxazole ring. This uniqueness makes it particularly suitable for applications requiring specific photophysical characteristics and biological activity.
Properties
IUPAC Name |
6-amino-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLPJYGZOIEDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356604 | |
Record name | 6-amino-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22876-17-1 | |
Record name | 6-Amino-3H-benzoxazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22876-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-amino-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-2-benzoxazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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